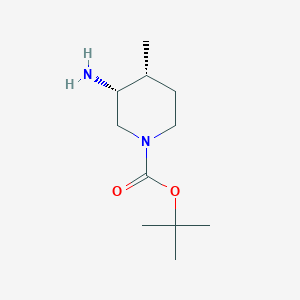

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Description

BenchChem offers high-quality tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWPBKGSGNQMPL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

The following technical guide details the chemical identity, synthesis, and application of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate , a critical chiral building block in modern drug discovery.

Core Identity & Strategic Application in Janus Kinase (JAK) Inhibitor Synthesis

Executive Summary

tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1207853-61-9 ) is a high-value chiral piperidine intermediate. It serves as the stereochemical scaffold for the pyrrolo[2,3-d]pyrimidine class of Janus kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) . Its specific (3R,4R)-cis stereochemistry is pharmacologically non-negotiable, as it dictates the precise binding orientation of the final drug molecule within the ATP-binding pocket of the JAK3 enzyme. This guide outlines the compound's physicochemical profile, industrial synthesis via asymmetric hydrogenation/resolution, and quality control protocols for enantiomeric purity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 1207853-61-9 |

| IUPAC Name | tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate |

| Synonyms | (3R,4R)-1-Boc-3-amino-4-methylpiperidine; cis-3-amino-1-Boc-4-methylpiperidine |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Stereochemistry | (3R,4R) [Cis-configuration] |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water |

| pKa (Calculated) | ~10.2 (Conjugate acid of amine) |

Stereochemical Analysis

The compound possesses two contiguous chiral centers at C3 and C4. The (3R,4R) configuration places the C3-amino and C4-methyl groups in a cis relationship relative to the piperidine ring. This specific conformation is critical; the (3S,4S) enantiomer or the trans diastereomers ((3R,4S) or (3S,4R)) fail to align the attached pyrrolopyrimidine warhead with the kinase hinge region, resulting in a drastic loss of potency.

Synthesis & Manufacturing Workflows

The industrial production of CAS 1207853-61-9 typically follows a "Reduction-Resolution" pathway or an "Asymmetric Hydrogenation" pathway. The challenge lies in establishing the cis-relative stereochemistry while securing the absolute (3R,4R) configuration.

Method A: Heterogeneous Hydrogenation & Chiral Resolution

This is the classical route used in early process chemistry for Tofacitinib intermediates.

-

Starting Material: 4-Methylpyridin-3-amine.

-

Reduction: Catalytic hydrogenation (Rh/C or Pt/C) converts the pyridine to the cis-racemic piperidine (mixture of 3R,4R and 3S,4S). The cis isomer is thermodynamically favored under specific acidic conditions.

-

Protection: The secondary amine (N1) is protected with a benzyl or Boc group.

-

Resolution: The racemic amine is resolved using a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid) to crystallize the desired (3R,4R) salt.

-

Boc-Installation: If not already present, the N1-protecting group is swapped to Boc to yield the final target.

Method B: Asymmetric Synthesis (Enzymatic or Catalytic)

Modern routes utilize transaminase enzymes or chiral auxiliary-directed hydrogenation to set the stereocenters directly, bypassing the wasteful resolution step (where 50% of the material is discarded).

Workflow Visualization (Graphviz)

Caption: Synthesis of CAS 1207853-61-9 via hydrogenation and classical optical resolution.

Applications in Drug Discovery[3]

Tofacitinib (Xeljanz) Synthesis

The primary utility of this intermediate is in the synthesis of JAK inhibitors.

-

Mechanism: The C3-amino group acts as the nucleophile to displace a leaving group (e.g., chloride) on the 4-position of a 7H-pyrrolo[2,3-d]pyrimidine scaffold.

-

N-Methylation: In Tofacitinib, the C3-amine is methylated. This can be achieved by methylating CAS 1207853-61-9 (reductive amination with formaldehyde) prior to coupling, or by using the N-methyl analog directly.

Peptidomimetics & Scaffold Hopping

The rigid piperidine ring restricts the conformational freedom of the amino group, making it an excellent "proline-mimetic" with an extra methylene spacer. It is used to constrain peptide backbones in protease inhibitors.

Quality Control & Analytics

Ensuring enantiomeric purity is paramount. A purity of >98% ee (enantiomeric excess) is typically required for GMP manufacturing.

Analytical Protocol: Chiral HPLC

-

Column: Chiralpak AD-H or IC (Amylose-based stationary phases).

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (weak chromophore; derivatization with benzoyl chloride may be required for higher sensitivity).

-

Criteria:

-

Retention time of (3R,4R) must be distinct from (3S,4S) and trans-isomers.

-

Limit of Enantiomer: < 0.5%.

-

Limit of Diastereomers (Trans): < 0.5%.

-

NMR Characterization[3]

-

1H NMR (DMSO-d6): Diagnostic signals include the C4-methyl doublet at ~0.9 ppm and the Boc singlet at ~1.4 ppm. The coupling constants of the C3-H proton can distinguish cis (smaller J values, eq-ax or ax-eq relationships depending on conformation) from trans (large diaxial coupling).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ absorption (carbamate formation) if left exposed to air.

-

Stability: Stable under normal laboratory conditions but susceptible to acid-catalyzed Boc-deprotection.

References

-

Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754. (Describes the synthesis of Tofacitinib and the resolution of the cis-3-amino-4-methylpiperidine intermediate).

- Ruggeri, S. G., et al. "Enantioselective Synthesis of the Janus Kinase Inhibitor Tofacitinib (CP-690,550)." Organic Process Research & Development, 2014.

-

ChemicalBook. "Product Entry: CAS 1207853-61-9."

-

BLD Pharm. "Certificate of Analysis: (3R,4R)-tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate."[1]

Sources

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate chemical structure

[1]

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry. The specific stereoisomer tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate represents a high-value building block due to its defined cis-geometry and orthogonal protection strategy (N1-Boc, C3-Primary Amine). This molecule serves as the immediate precursor to the pharmacophore found in Tofacitinib, where the (3R,4R) absolute configuration is essential for selective binding to the JAK3 ATP-binding pocket.

This guide details the structural properties, industrial synthesis routes (resolution vs. asymmetric synthesis), and critical quality attributes required for drug development.

Part 1: Structural Anatomy & Stereochemical Criticality

Chemical Identity[2]

-

IUPAC Name: tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate[1]

-

CAS Number: 1253303-90-2 (Generic for isomer), 1171125-92-0 (Related analog reference)

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Molecular Weight: 214.31 g/mol

Stereochemical Configuration

The (3R,4R) designation in this 3,4-disubstituted piperidine system implies a cis-relationship between the C3-amino group and the C4-methyl group.

-

Conformational Analysis: In the lowest energy chair conformation, the bulky tert-butoxycarbonyl (Boc) group occupies the nitrogen. To minimize 1,3-diaxial interactions, the C4-methyl group typically adopts an equatorial position. Consequently, to maintain the cis-(3R,4R) geometry, the C3-amino group must adopt an axial (or pseudo-axial) orientation.

-

Biological Relevance: This specific spatial arrangement aligns the N-methyl group (added later in Tofacitinib synthesis) into a hydrophobic pocket of the JAK3 enzyme, while the piperidine ring acts as a spacer.

Physical & Chemical Properties Matrix

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 65–70 °C (Typical for Boc-amino piperidines) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in Water |

| pKa (Conj.[2] Acid) | ~10.5 (Primary amine at C3) |

| Chirality | Dextrorotatory (+) (Specific rotation varies by solvent) |

| Stability | Stable under ambient conditions; Amine sensitive to oxidation |

Part 2: Synthetic Pathways (The "How-To")

Two primary strategies exist for accessing this scaffold: the Classical Industrial Resolution (Route A) and the Chiral Pool Synthesis (Route B).

Route A: Pyridine Reduction & Classical Resolution (Scale-Up Preferred)

This method relies on the hydrogenation of a pyridine precursor followed by chiral resolution. It is favored in manufacturing due to the low cost of starting materials.

Protocol:

-

Protection/Activation: The pyridine is often converted to an N-benzyl salt or directly hydrogenated.

-

Hydrogenation: Catalytic hydrogenation (Rh/C or PtO₂) in acetic acid reduces the aromatic ring.

-

Boc Protection: The secondary amine (N1) is protected using Boc₂O.

-

Chiral Resolution: The cis-racemate is resolved using a chiral acid, typically di-p-toluoyl-L-tartaric acid (L-DTTA) . The (3R,4R) isomer forms a less soluble diastereomeric salt which crystallizes out.

Route B: Asymmetric Synthesis from L-Malic Acid (High Purity)

For research scales requiring high enantiomeric excess (>99% ee) without wasteful resolution, the "Chiral Pool" approach using L-Malic acid is superior.

Protocol:

-

Starting Material: L-Malic Acid (Natural source of chirality).[3]

-

Cyclization: Condensation with benzyl amine and reduction yields the pyrrolidine or piperidone core with established stereocenters.

-

Ring Expansion/Modification: Through a series of steps involving ring expansion or functional group manipulation (e.g., Mitsunobu reaction), the 5-membered ring is converted to the 6-membered piperidine, preserving the chiral centers.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the Industrial Resolution Route.

Caption: Figure 1. Industrial synthesis workflow via hydrogenation and chiral resolution using L-DTTA.

Part 3: Analytical Characterization & Quality Control

Ensuring the correct stereochemistry is the single most critical quality attribute (CQA).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

The C4-Methyl doublet typically appears around δ 0.9–1.0 ppm.

-

The C3-H signal is diagnostic. In cis-isomers, the coupling constants (

) with neighboring protons differ significantly from trans-isomers due to the axial/equatorial relationships. -

Diagnostic: Look for a smaller coupling constant (

Hz) indicative of eq-ax or ax-eq relationships, compared to the larger trans-diaxial coupling (

-

Chiral HPLC Method

-

Column: Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for amines).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV @ 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may improve detection).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

Part 4: Application in Drug Discovery (Tofacitinib)

This molecule is the direct precursor to the "North" fragment of Tofacitinib.

Transformation Logic:

-

Reductive Amination: The C3-primary amine is reacted with formaldehyde (or paraformaldehyde) and NaBH₄ to generate the N-methyl amine.

-

Coupling: The resulting secondary amine reacts with the chloropyrimidine "South" fragment (4-chloro-7H-pyrrolo[2,3-d]pyrimidine).

-

Deprotection: The N1-Boc group is removed (TFA or HCl) and acylated with cyanoacetyl chloride to yield Tofacitinib.

Caption: Figure 2. Retrosynthetic analysis showing the target molecule's role as the chiral scaffold for Tofacitinib.

References

-

Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route to CP-690,550, an Orally Active JAK3 Inhibitor." Organic Process Research & Development.

-

Hao, B.-Y., et al. (2011).[3] "A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine." ResearchGate.[3][7]

-

Pfizer Inc. (2014). "Process for the preparation of Tofacitinib." Google Patents (CN103549075A).

-

Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update.

-

PubChem. (2025).[2] "tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (Related Structure Data)." National Library of Medicine.

Sources

- 1. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 2. 4-Amino-1-methylpiperidine-4-carboxylic acid | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate literature review

[1]

Executive Summary

This technical guide details the synthesis, resolution, and characterization of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate**. This chiral heterocycle is a critical pharmacophore in medicinal chemistry, serving as the sterically defined core for several Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .

The guide prioritizes the "Pfizer Process" , widely regarded as the industrial gold standard for accessing the (3R,4R) configuration with high enantiomeric excess (ee >98%). We focus on the resolution of the cis-piperidine intermediate using Di-p-toluoyl-L-tartaric acid (L-DTTA) , a robust and scalable method superior to costly asymmetric hydrogenation routes for this specific scaffold.

Part 1: Structural Analysis & Pharmacophore Utility

Stereochemical Significance

The target molecule features two contiguous stereocenters at C3 and C4. The (3R,4R) configuration places the C3-amino and C4-methyl groups in a cis relationship.

-

Conformational Lock: The C4-methyl group forces the piperidine ring into a specific chair conformation, orienting the C3-amine equatorially or axially depending on the receptor pocket requirements.

-

Selectivity: In JAK inhibitors, this specific stereochemistry is essential for selectivity against other kinases. The (3R,4R) isomer fits the ATP-binding pocket of JAK3/JAK1, while the trans isomers or (3S,4S) enantiomers show significantly reduced potency.

Retrosynthetic Logic

The most efficient disconnection relies on the reduction of the aromatic pyridine precursor, followed by a classical resolution.

Figure 1: Retrosynthetic analysis showing the disconnection from the target Boc-protected amine back to the aromatic pyridine precursor.

Part 2: Detailed Synthetic Protocol (The Pfizer Route)

This protocol is adapted from process chemistry literature optimizing the Tofacitinib route. It avoids expensive chiral catalysts in favor of a robust chemical resolution.

Phase 1: Hydrogenation (Aromatic Reduction)

Objective: Convert 3-amino-4-methylpyridine to cis-3-amino-4-methylpiperidine. Critical Control Point: Selectivity for cis over trans.

-

Reagents: 3-Amino-4-methylpyridine, 5% Rhodium on Carbon (Rh/C), Acetic Acid, Hydrogen gas (50-100 psi).

-

Mechanism: Rhodium favors the syn-addition of hydrogen across the pyridine face, yielding the cis diastereomer (racemic mixture of 3R,4R and 3S,4S) as the major product (>90:10 dr).

Step-by-Step:

-

Charge: Load an autoclave with 3-amino-4-methylpyridine (1.0 eq), 5% Rh/C (5 wt% loading), and acetic acid (10 volumes).

-

Reaction: Pressurize with H₂ (60 psi) and heat to 60°C. Stir vigorously for 12–16 hours.

-

Workup: Filter the catalyst over Celite. Concentrate the filtrate to remove acetic acid.

-

Basify: Dissolve the residue in water, adjust pH to >12 with NaOH, and extract with isopropyl acetate or DCM.

-

Output: Racemic cis-3-amino-4-methylpiperidine (Oil).

Phase 2: Classical Resolution (The Stereochemical Filter)

Objective: Isolate the (3R,4R) enantiomer using Di-p-toluoyl-L-tartaric acid (L-DTTA). Why L-DTTA? L-DTTA forms a highly crystalline, less soluble salt specifically with the (3R,4R) amine, allowing the (3S,4S) isomer to remain in the mother liquor.

Step-by-Step:

-

Solution A: Dissolve the racemic amine (1.0 eq) in Methanol (5 volumes).

-

Solution B: Dissolve L-DTTA (1.0 eq) in Methanol/Water (2:1 ratio).

-

Crystallization: Add Solution B to Solution A at 60°C. Cool slowly to 20°C over 4 hours.

-

Filtration: Collect the white precipitate. This is the (3R,4R)-amine[1][2][3][4] • L-DTTA salt.

-

Recrystallization (Optional but Recommended): If chiral purity is <98% ee, recrystallize from MeOH/H₂O (1:1).

Phase 3: Boc Protection

Objective: Protect the secondary piperidine nitrogen to yield the final target.

Step-by-Step:

-

Salt Break: Suspend the chiral salt in water/DCM (1:1). Add NaOH (2.5 eq) to liberate the free amine. Separate the organic layer containing the (3R,4R)-amine.

-

Protection: To the organic layer (cooled to 0°C), add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Reaction: Warm to room temperature and stir for 4 hours.

-

Purification: Wash with 1M HCl (carefully, to remove unreacted starting material without deprotecting), then brine. Dry over MgSO₄ and concentrate.

-

Final Product: tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate.

Part 3: Process Workflow & Logic

Figure 2: Industrial workflow for the synthesis of the target molecule, highlighting the critical resolution step.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, compare against these standard parameters.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Interpretation |

| C4-CH₃ | 0.95 - 1.05 | Doublet | Diagnostic for methyl group. |

| Boc-tBu | 1.45 | Singlet (9H) | Characteristic Boc signal. |

| C3-H | 2.80 - 3.00 | Multiplet | Methine proton alpha to amine (shifts depending on H-bonding). |

| C2/C6-H | 3.80 - 4.20 | Broad Multi | Piperidine ring protons (rotamers often visible due to Boc). |

Chiral HPLC

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Expectation: The (3R,4R) enantiomer should elute as a single sharp peak. The (3S,4S) enantiomer (if present) will have a distinct retention time. Target ee > 98%.

Part 5: Handling and Stability

-

Physical State: Viscous oil or low-melting solid (depending on purity).

-

Stability: The Boc group is acid-sensitive. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended. Stable at room temperature under inert atmosphere.

-

Safety: The starting material (aminopyridine) is toxic. L-DTTA is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Pfizer Inc. (2014).[5] An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. [Link]

-

Mrug, G. P., et al. (2012). Synthesis of 3-amino-4-methylpiperidines. Tetrahedron. [Link]

- WIPO Patent WO2009133778A1. (2009).

-

Ries, U. J., et al. (2013). Asymmetric Synthesis of 3,4-Disubstituted Piperidines. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN111471045A - Preparation method of tofacitinib impurity - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 5. New polymorph of tofacitinib citrate and in vitro equivalence study of its sustained-release tablets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate in the Mechanism of Action of DPP-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a key chiral building block in the synthesis of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While this molecule is a synthetic intermediate and does not possess a direct mechanism of action in a biological system, its specific stereochemistry and chemical functionalities are critical for the therapeutic effect of the final active pharmaceutical ingredients (APIs). This document will elucidate the indirect yet vital role of this piperidine derivative in the mechanism of action of DPP-4 inhibitors used in the management of type 2 diabetes mellitus.

Introduction to tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure features a piperidine ring, a chiral center at the 3 and 4 positions, a primary amino group, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The precise (3R,4R) stereoconfiguration is paramount for its application in the synthesis of specific, stereochemically pure drugs.

Significance in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary significance of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate lies in its use as a key building block for a class of oral hypoglycemic agents known as DPP-4 inhibitors.[3][4] DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes.[5][6] A notable example of a drug synthesized using a similar chiral aminopiperidine intermediate is Sitagliptin, the first DPP-4 inhibitor to be approved by the FDA.[7][8][9][10][11]

The synthesis of these complex molecules requires precise control of stereochemistry, and the use of pre-synthesized chiral building blocks like tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is an efficient strategy to achieve the desired enantiomeric purity of the final drug product.

The Mechanism of Action of DPP-4 Inhibitors

To understand the importance of the piperidine intermediate, it is essential to first understand the mechanism of action of the final drug. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][12][13] Incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[5]

The key actions of incretins include:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[13][14][15]

-

Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[7][13][14]

By inhibiting DPP-4, these drugs increase the levels of active incretins, thereby enhancing their glucose-lowering effects.[7][14] This mechanism of action is glucose-dependent, meaning the risk of hypoglycemia is low.[3][14]

Figure 1: Mechanism of Action of DPP-4 Inhibitors.

Structure-Activity Relationship (SAR): The Role of the Piperidine Moiety

The (3R,4R)-3-amino-4-methylpiperidine moiety, derived from the intermediate, is crucial for the high affinity and selectivity of the final DPP-4 inhibitor. The primary amino group of the piperidine ring is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.

The stereochemistry at the 3 and 4 positions of the piperidine ring is critical for orienting the amino group and other substituents in the optimal conformation for binding to the enzyme's active site. Any deviation from the (3R,4R) configuration can lead to a significant loss of inhibitory activity.

Synthesis and Stereochemical Integrity

The synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a multi-step process that often involves stereoselective reactions to establish the desired chirality.[2] The Boc-protecting group serves to prevent unwanted side reactions of the piperidine nitrogen during subsequent synthetic steps and is typically removed in the final stages of the synthesis of the API.

Maintaining the stereochemical integrity of this intermediate is of utmost importance, as the presence of other stereoisomers can lead to impurities in the final drug product, potentially affecting its efficacy and safety.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To assess the efficacy of a novel DPP-4 inhibitor synthesized from tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a standard in vitro DPP-4 inhibition assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Test compound (the final synthesized DPP-4 inhibitor)

-

Reference inhibitor (e.g., Sitagliptin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare working solutions of the DPP-4 enzyme and the fluorogenic substrate in the assay buffer.

-

Assay Reaction: a. To each well of the microplate, add the test compound or reference inhibitor. b. Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader.

-

Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. b. Plot the reaction rate as a function of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Figure 2: Workflow for an in vitro DPP-4 Inhibition Assay.

Quantitative Data Summary

The following table provides a hypothetical example of the kind of data that would be generated from a DPP-4 inhibition assay for a novel compound compared to a reference standard.

| Compound | IC50 (nM) |

| Reference (Sitagliptin) | 19 |

| Test Compound A | 25 |

| Test Compound B (inactive) | >10,000 |

Conclusion

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a quintessential example of a chiral building block whose precise three-dimensional structure is fundamental to the therapeutic efficacy of the final drug. While it does not have a direct mechanism of action, its role in the synthesis of potent and selective DPP-4 inhibitors is indispensable. Understanding the relationship between the structure of this intermediate and the biological activity of the final API is crucial for the design and development of new and improved treatments for type 2 diabetes mellitus.

References

-

Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

- Google Patents. Preparation method of (3S, 4R)

-

Dr. Oracle. What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?[Link]

-

National Institutes of Health. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

-

National Institutes of Health. DPP-4 Inhibition and the Path to Clinical Proof. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubMed Central. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. [Link]

-

ResearchGate. tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. [Link]

-

Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

National Center for Biotechnology Information. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

- Google Patents. A process for the preparation of tert-butyl (r)

-

Royal Society of Chemistry. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]

-

PubMed Central. Mechanism of Action of DPP-4 Inhibitors—New Insights. [Link]

- Google Patents.

- Google P

-

ResearchGate. Synthesis of Sitagliptin. [Link]

-

Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

-

ACS Publications. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. [Link]

-

ACS Publications. Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]

-

National Institutes of Health. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

- Google Patents.

-

ResearchGate. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 7. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 9. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. brieflands.com [brieflands.com]

Methodological & Application

use of (3R,4R)-3-amino-4-methyl-1-Boc-piperidine as a chiral building block

Application Note: Strategic Utilization of (3R,4R)-3-amino-4-methyl-1-Boc-piperidine in Medicinal Chemistry

Executive Summary

(3R,4R)-3-amino-4-methyl-1-Boc-piperidine represents a "privileged scaffold" in modern drug discovery, most notably serving as the chiral core for Janus Kinase (JAK) inhibitors like Tofacitinib.[1] Its value lies in the rigid stereochemical control it exerts on pharmacophores: the 3,4-disubstitution pattern locks substituents into a specific vector, often a trans-diequatorial conformation, which maximizes binding affinity while minimizing entropic penalty upon protein binding.

This guide provides a comprehensive technical workflow for handling, analyzing, and derivatizing this building block. It addresses the specific challenges of steric hindrance at the C3/C4 positions and provides validated protocols for maintaining chiral integrity during synthesis.

Technical Specifications & Structural Analysis

Chemical Identity

-

IUPAC Name: tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate[1]

-

CAS Number: 1253041-36-7 (Note: CAS varies by salt form; verify specific batch).[1]

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Molecular Weight: 214.31 g/mol [1]

-

Stereochemistry: (3R, 4R). Based on Cahn-Ingold-Prelog (CIP) priorities for this scaffold, the (3R,4R) configuration corresponds to the trans isomer, where the C3-amino and C4-methyl groups generally adopt a diequatorial orientation to minimize 1,3-diaxial strain.[1]

Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation.[1]

-

Trans-Diequatorial (Preferred): The bulky C4-methyl and C3-amino groups both occupy equatorial positions.[1] This is the thermodynamically stable conformer and typically the bioactive conformation.

-

Steric Shielding: The C4-methyl group provides significant steric bulk, shielding the C3-amine from certain angles.[1] This impacts reaction kinetics during amide coupling, requiring optimized conditions (see Protocol B).

Workflow Visualization

Figure 1: Strategic workflow for integrating the chiral building block into drug synthesis.

Experimental Protocols

Protocol A: Quality Control & Chiral Purity Analysis

Objective: Ensure enantiomeric excess (ee) > 98% prior to synthesis.[1] The (3R,4R) isomer must be distinguished from the (3S,4S) enantiomer and (3R,4S)/(3S,4R) diastereomers.

Method:

-

Column: Chiralpak IC or IA (Immobilized amylose-based phases are preferred for amines).[1]

-

Mobile Phase: Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: Diethylamine (DEA) is critical to suppress peak tailing of the primary amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Boc absorption).

-

Acceptance Criteria:

Protocol B: Sterically Demanding Amide Coupling

Challenge: The C4-methyl group creates steric hindrance at the C3-amine.[1] Standard EDC/NHS couplings may be sluggish or result in epimerization.[1] Solution: Use of high-activity coupling agents with pre-activation.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

(3R,4R)-3-amino-4-methyl-1-Boc-piperidine (1.1 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve the carboxylic acid and DIPEA in anhydrous DMF (0.1 M concentration) under N₂.

-

Add HATU in one portion at 0°C. Stir for 15 minutes to form the activated ester.

-

Add the chiral piperidine amine (dissolved in minimal DMF) dropwise.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Checkpoint: Monitor by LC-MS.[1] If conversion < 50% after 2 hours, heat to 40°C.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x2), and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: N-Alkylation via Reductive Amination

Context: For synthesizing Tofacitinib analogs, an N-methyl group is often required on the C3 amine.[1]

Procedure:

-

Dissolve (3R,4R)-3-amino-4-methyl-1-Boc-piperidine in MeOH.

-

Add Paraformaldehyde (3-5 equiv) or Formaldehyde solution.[1]

-

Stir at room temperature for 1 hour to form the imine/hemiaminal.

-

Cool to 0°C and add NaBH₃CN (Sodium cyanoborohydride) or STAB (Sodium triacetoxyborohydride) (2.0 equiv).

-

Tip: STAB is milder and reduces the risk of over-alkylation to the quaternary ammonium.

-

-

Stir overnight. Quench with aqueous NaHCO₃.[1]

Protocol D: Boc-Deprotection and Salt Formation

Critical Safety: The free base of 3-amino-4-methylpiperidine is volatile and prone to air oxidation.[1] Always isolate as a salt.[1]

Procedure:

-

Dissolve the N-Boc intermediate in DCM (5 volumes).

-

Add TFA (Trifluoroacetic acid) (5-10 volumes) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Concentration: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (x3) to remove residual TFA.[1]

-

Salt Formation (Citrate/HCl):

-

Dissolve the residue in EtOH.[1]

-

Add 1.0 equiv of Citric Acid (dissolved in hot EtOH) or 4M HCl in Dioxane.

-

Cool slowly to induce crystallization.[1] Filter the solid.[1][3]

-

Why Citrate? Tofacitinib is marketed as the citrate salt, which offers optimal solubility and stability profiles compared to the hygroscopic hydrochloride.

-

Data Summary: Physical & Chemical Properties

| Property | Value/Description | Relevance |

| Stereochemistry | (3R, 4R) | Dictates target binding; typically Trans . |

| pKa (Conj.[1] Acid) | ~9.5 - 10.5 (Amine) | Highly basic; requires buffering in HPLC.[1] |

| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard organic synthesis. |

| Hygroscopicity | High (Free Base) | Store as Boc-protected or Salt form.[1] |

| Storage | 2-8°C, Desiccated | Prevent carbamate hydrolysis/oxidation.[1] |

References

-

Pfizer Inc. (2010).[1] Process for the preparation of (3R,4R)-(1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine and analogs thereof.[1] US Patent 7,301,023.[1] Link

-

Flanagan, M. E., et al. (2010).[1] "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection."[2] Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

-

Vyas, A. J., et al. (2020).[1][4] "Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications." Journal of Applied Pharmaceutical Science. Link

-

Daicel Chiral Technologies. (2023).[1] "Instruction Manual for CHIRALPAK® IA/IB/IC Columns." Link

Sources

The Piperidine Scaffold: A Privileged Motif in Central Nervous System Therapeutics

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring in CNS Drug Discovery

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1] Its prevalence in pharmaceuticals targeting the central nervous system (CNS) is particularly noteworthy.[2][3] This prominence is not coincidental but is rooted in the unique physicochemical properties of the piperidine ring. Its conformational flexibility allows it to adapt to the steric demands of diverse biological targets, while its basic nitrogen atom can be crucial for forming key ionic interactions within receptor binding pockets.[4] Furthermore, the piperidine scaffold often imparts favorable pharmacokinetic properties, such as improved brain exposure and metabolic stability, which are critical for CNS-active agents.[4][5][6]

This technical guide provides an in-depth exploration of the role of piperidine derivatives in the development of CNS therapeutics. We will delve into the mechanisms of action of key piperidine-containing drugs, present detailed protocols for their synthesis and biological evaluation, and offer insights into the rationale behind these experimental designs.

Key Applications of Piperidine Derivatives in CNS Disorders

The therapeutic utility of piperidine-based compounds spans a wide range of neurological and psychiatric conditions. Here, we highlight its application in three major areas: Alzheimer's Disease, Schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).

Alzheimer's Disease: Enhancing Cholinergic Neurotransmission

A primary therapeutic strategy in Alzheimer's disease is to ameliorate the cognitive decline associated with the loss of cholinergic neurons.[7] Piperidine derivatives have been instrumental in this approach.

Donepezil , a cornerstone in Alzheimer's therapy, is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function.[10] The N-benzylpiperidine moiety of donepezil is crucial for its interaction with the catalytic site of the AChE enzyme.[7]

Schizophrenia: Modulating Dopaminergic and Serotonergic Pathways

The treatment of schizophrenia often involves the modulation of dopamine and serotonin receptor activity. Piperidine-containing antipsychotics are central to this therapeutic area.

Haloperidol , a typical antipsychotic, primarily exerts its effects through the potent antagonism of dopamine D2 receptors in the brain.[11][12][13] This action is believed to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[12]

Risperidone , an atypical antipsychotic, exhibits a broader receptor binding profile. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[14][15][16] This dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects at therapeutic doses compared to typical antipsychotics.[17]

ADHD: Regulating Monoamine Levels

Methylphenidate , a widely prescribed treatment for ADHD, is a piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[18][19] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular levels of these neurotransmitters in the brain.[20] This enhancement of dopaminergic and noradrenergic signaling is believed to improve attention and reduce hyperactivity and impulsivity.[18]

Data Presentation: Comparative Affinity of Piperidine-Based CNS Drugs

The following table summarizes the binding affinities of prominent piperidine-containing CNS drugs for their primary targets, providing a quantitative basis for understanding their pharmacological profiles.

| Drug | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki, nM) |

| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | IC50: ~0.11 nM[2] |

| Haloperidol | Typical Antipsychotic | Dopamine D2 Receptor | 0.89[2] |

| Risperidone | Atypical Antipsychotic | Dopamine D2 Receptor | 3.2[2] |

| Serotonin 5-HT2A Receptor | 0.2[2] | ||

| Methylphenidate | Stimulant | Dopamine Transporter (DAT) | High affinity (specific values vary)[2] |

| Norepinephrine Transporter (NET) | High affinity (specific values vary)[2] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key piperidine intermediate and for conducting essential biological assays to evaluate the CNS activity of piperidine derivatives.

Protocol 1: Synthesis of N-Benzyl-4-piperidone - A Key Intermediate

N-benzyl-4-piperidone is a crucial building block for the synthesis of numerous piperidine-based CNS drugs, including donepezil.[21] The following protocol describes a common one-pot synthesis method.

Rationale: This "one-pot" approach is efficient as it combines multiple reaction steps without the need for isolating intermediates, saving time and resources. The use of an alcohol solvent is standard for this type of reaction, and the addition of an organic base like sodium methoxide is necessary to catalyze the intramolecular condensation (Dieckmann condensation) that forms the piperidone ring.[16] Heating the reaction mixture increases the reaction rate.[21]

Materials:

-

Benzylamine

-

Acrylate (e.g., methyl acrylate or ethyl acrylate)

-

Alcohol-based organic solvent (e.g., methanol, ethanol)[16]

-

Organic base (e.g., sodium methoxide, sodium ethoxide)[16][21]

-

Acid for neutralization (e.g., hydrochloric acid)

-

Catalyst (e.g., lithium chloride or calcium chloride)[21]

-

Inorganic base for pH adjustment (e.g., sodium hydroxide)[21]

-

Reaction kettle/flask with stirring and heating capabilities

-

Distillation apparatus

Procedure:

-

Add benzylamine and an alcohol-based organic solvent to a reaction kettle.[16]

-

Gradually add acrylate to the stirred mixture. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.[16]

-

Stir the mixture for approximately one hour at ambient temperature.

-

Heat the reaction mixture to 50-60°C and maintain this temperature for 9-24 hours.[16]

-

After the reaction is complete, recover the excess acrylate and alcohol solvent by distillation.[16]

-

Add a condensation reaction organic solvent and then add an organic base in batches.[21]

-

Heat the mixture to 50-85°C and maintain for 9-16 hours.[21]

-

Cool the mixture and neutralize with an acid.[21]

-

Add a catalyst (e.g., lithium chloride) and maintain the reaction at 60-85°C for 1-5 hours.[21]

-

Cool the mixture and adjust the pH to 8-9 with an inorganic base.[21]

-

Allow the layers to separate and remove the aqueous layer.

-

Distill the organic layer under reduced pressure to collect the N-benzyl-4-piperidone fraction.[21]

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol details a colorimetric assay to determine the AChE inhibitory activity of a test compound, crucial for screening potential treatments for Alzheimer's disease.[9]

Rationale: Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity.[9][11] It relies on the reaction of the product of acetylcholine hydrolysis (thiocholine) with DTNB to produce a colored compound, allowing for the quantification of enzyme activity.[9] The use of a 96-well plate format makes it suitable for high-throughput screening.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., 1 U/mL)[7]

-

Phosphate buffer (0.1 M, pH 8.0)[7]

-

Test compound stock solution (dissolved in an appropriate solvent, e.g., 70% ethanol)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)[7]

-

Acetylthiocholine iodide (ATChI) substrate solution (14 mM)[7]

-

5% Sodium dodecyl sulfate (SDS) to stop the reaction[7]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm[7]

Procedure:

-

In a 96-well plate, add the following to each well (in triplicate):

-

Incubate the plate for 10 minutes at 25°C.[7]

-

Add 10 µL of 10 mM DTNB to each well.[7]

-

Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[7]

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS.[7]

-

After a 10-minute incubation, measure the absorbance at 412 nm using a microplate reader.[7]

-

Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100[7]

Protocol 3: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor, a key target for antipsychotic drugs.

Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a compound and its receptor target.[13] This protocol uses a radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]spiperone) and measures the ability of an unlabeled test compound to compete for binding.[13] The use of a cell line expressing the D2 receptor provides a clean and reproducible system for this assay.

Materials:

-

Membrane preparations from cells expressing the dopamine D2 receptor (e.g., Sf9 or U-2 OS cells)[13]

-

Radioligand: [3H]spiperone[13]

-

Assay buffer (e.g., 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4)[13]

-

Competing ligand (unlabeled test compound) at various concentrations

-

Non-specific binding control: (+)-butaclamol (3 µM)[13]

-

Glass fiber filters (e.g., Whatman GF/C)[13]

-

Cell harvester

-

Scintillation fluid (e.g., Ultima Gold™ XR)[13]

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the competing test compound.

-

In test tubes or a 96-well plate, set up the following reactions in triplicate:

-

Total binding: Assay buffer, [3H]spiperone, and membrane preparation.

-

Non-specific binding: Assay buffer, [3H]spiperone, (+)-butaclamol, and membrane preparation.[13]

-

Competition binding: Assay buffer, [3H]spiperone, competing ligand at various concentrations, and membrane preparation.

-

-

The final volume for each reaction should be consistent (e.g., 400 µL or 1 mL).[13]

-

Initiate the reaction by adding the membrane preparation (e.g., 10-25 µg of protein).[13]

-

Incubate the reactions for 3 hours at 25°C to reach equilibrium.[13]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[13]

-

Wash the filters four times with 3 mL of ice-cold PBS.[13]

-

Place the filter discs in scintillation vials and add 2 mL of scintillation fluid.[13]

-

Allow the vials to sit for at least 6 hours before counting.

-

Measure the radioactivity using a liquid scintillation counter.

-

Analyze the data using a suitable software (e.g., Prism) to determine the Ki value of the test compound.

Protocol 4: In Vivo Assessment of Antipsychotic Activity - Amphetamine-Induced Hyperlocomotion in Rodents

This protocol describes a widely used behavioral model to assess the potential antipsychotic efficacy of a test compound.[18]

Rationale: This model is based on the dopamine hypothesis of schizophrenia, where excessive dopamine activity is linked to positive symptoms.[18] Amphetamine induces a hyperlocomotive state in rodents by increasing synaptic dopamine levels.[18] The ability of a test compound to attenuate this hyperactivity is predictive of its dopamine D2 receptor blocking activity and potential antipsychotic effects.[18]

Materials:

-

Adult male rodents (e.g., rats or mice)

-

Test compound

-

Amphetamine sulfate

-

Vehicle for drug administration (e.g., saline, sterile water)

-

Locomotor activity chambers equipped with infrared beams[22]

-

Syringes and needles for injections

Procedure:

-

Acclimatize the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before the experiment.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal).[23]

-

After a specific pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 1.5 mg/kg, s.c.) or vehicle.[23]

-

Immediately place the animals back into the locomotor activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).[22][23]

-

Analyze the data to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by piperidine-based drugs and a typical experimental workflow.

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Haloperidol.

Caption: A typical workflow for the discovery and preclinical development of piperidine-based CNS therapeutics.

Conclusion: The Future of Piperidine Derivatives in CNS Drug Discovery

The piperidine scaffold continues to be a highly valuable and privileged structure in the design of novel CNS therapeutics.[4] Its proven success in a multitude of approved drugs is a testament to its favorable pharmacological and pharmacokinetic properties. As our understanding of the complexities of CNS disorders deepens, the versatility of the piperidine ring will undoubtedly be leveraged to develop next-generation therapies with improved efficacy and safety profiles. The protocols and insights provided in this guide are intended to empower researchers in their efforts to unlock the full potential of this remarkable heterocyclic motif.

References

-

straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. Available at: [Link].

-

Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. PMC. Available at: [Link].

-

Radioligand binding assays. Bio-protocol. Available at: [Link].

-

(PDF) Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. ResearchGate. Available at: [Link].

-

HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link].

-

Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. JoVE. Available at: [Link].

-

Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. Available at: [Link].

-

Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link].

-

3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link].

-

Morris Water Maze Test for Alzheimer's Disease Model In Mice. YouTube. Available at: [Link].

-

Donepezil - StatPearls - NCBI Bookshelf. NIH. Available at: [Link].

-

Methylphenidate – Mechanism of Action, Dosage & Side Effects. Psych Scene Hub. Available at: [Link].

-

PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. Available at: [Link].

-

Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. Available at: [Link].

- CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile. Google Patents.

-

"Process For The Preparation Of Risperidone". Quick Company. Available at: [Link].

-

Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. Available at: [Link].

-

Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC. Available at: [Link].

-

Ellman Esterase Assay Protocol. Scribd. Available at: [Link].

-

The Significance of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link].

- CN102731369A - Synthesis method for N-substituted-4-piperidone. Google Patents.

-

DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link].

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link].

-

Amphetamine induced hyperlocomotion. b-neuro. Available at: [Link].

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NIH. Available at: [Link].

-

The Pharmacology and Mechanism of Donepezil Action - 1469 Words | Term Paper Example. IvyPanda. Available at: [Link].

- CN102367236A - Synthesizing technology of donepezil hydrochloride. Google Patents.

- CN1733728A - A New Process for the Synthesis of Donepezil. Google Patents.

-

Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. PubMed. Available at: [Link].

- US6844440B2 - Process for the preparation of donepezil. Google Patents.

-

Risperidone. Wikipedia. Available at: [Link].

-

Models for assessing antipsychotics: antagonism of amphetamine-induced hyperactivity and stereotypies in mice. PubMed. Available at: [Link].

-

Full article: Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Taylor & Francis Online. Available at: [Link].

-

Rodent Amphetamine Model of Schizophrenia. Creative Biolabs. Available at: [Link].

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link].

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link].

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link].

-

Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. Available at: [Link].

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link].

-

5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link].

-

A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications (RSC Publishing). Available at: [Link].

Sources

- 1. Preparation of [18-F]haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 3. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine...: Ingenta Connect [ingentaconnect.com]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 11. scielo.br [scielo.br]

- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 16. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 17. japsonline.com [japsonline.com]

- 18. benchchem.com [benchchem.com]

- 19. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Page loading... [guidechem.com]

- 22. b-neuro.com [b-neuro.com]

- 23. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Incorporation of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate in Solid-Phase Synthesis: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the effective use of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate in solid-phase synthesis (SPS). We move beyond generic protocols to address the specific stereochemical and steric considerations inherent to this valuable building block. This note details optimized protocols for resin loading, acylation, and cleavage, explains the chemical rationale behind procedural choices, and offers troubleshooting insights. The methodologies described herein are designed to empower medicinal chemists and drug development professionals to leverage this chiral scaffold for the creation of complex and potent therapeutic candidates with high fidelity.

Introduction: The Strategic Value of the (3R,4R)-3-amino-4-methylpiperidine Scaffold

The (3R,4R)-3-amino-4-methylpiperidine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, chair-like conformation, combined with the specific stereochemical arrangement of the amino and methyl groups, provides an excellent platform for developing highly selective ligands for various biological targets, including GPCRs and enzymes. The trans orientation of the C3-amino and C4-methyl groups pre-organizes substituents in a defined three-dimensional space, which can lead to significant improvements in binding affinity and ADME properties.

The subject of this guide, tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, is an orthogonally protected version of this scaffold, designed specifically for solid-phase synthesis.

-

The C3-Amine: This primary amine serves as the key functional handle for covalent attachment to a solid support or for chain elongation.

-

The N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of coupling conditions while allowing for clean, acid-catalyzed deprotection without affecting acid-labile linkers like the Wang or Rink amide linkers. This orthogonality is central to its utility.

-

Stereochemistry: The defined (3R,4R) configuration is critical for stereospecific interactions with biological targets. Maintaining this integrity throughout the synthesis is paramount.

This document will guide you through the practical application of this building block, ensuring its successful integration into your solid-phase synthesis workflows.

Core Principles and Workflow Overview

The successful use of this building block hinges on a standard solid-phase workflow: immobilization onto a resin, elaboration of the molecule, and final cleavage from the support. The steric hindrance presented by the piperidine ring and the C4-methyl group necessitates optimized coupling conditions compared to simple aliphatic amines.

Below is a conceptual workflow for incorporating the scaffold into a peptide or small molecule sequence.

Figure 2: Boc deprotection of the piperidine nitrogen on the solid support.

Protocol 3: Acylation of the Piperidine Nitrogen

Rationale: The secondary amine of the deprotected piperidine ring is now available for acylation. This nitrogen is more sterically hindered than a typical secondary amine, necessitating a highly efficient coupling reagent. Carbodiimide-based activators like DIC, when combined with an additive like OxymaPure® or HOAt, are effective. For particularly difficult couplings, a pre-activated species like an Fmoc-amino acid fluoride or a more potent phosphonium-based reagent (e.g., PyAOP) may be required.

Reaction Conditions Comparison:

| Parameter | Standard Conditions | For Difficult Couplings |

| Reagents | Fmoc-AA/Carboxylic Acid (3 eq) | Fmoc-AA/Carboxylic Acid (3-5 eq) |

| Activator | DIC (3 eq) | PyAOP (3-5 eq) |

| Additive | OxymaPure® (3 eq) | Not required with PyAOP |

| Base | DIEA or Collidine (6 eq) | DIEA or Collidine (6-10 eq) |

| Solvent | DMF or NMP | NMP |

| Time | 2-4 hours | 4-12 hours |

| Temperature | Room Temperature | 40-50 °C |

Procedure (Using DIC/Oxyma):

-

Swell the deprotected resin (from Protocol 2) in DMF (10 mL/g).

-

In a separate vial, dissolve the Fmoc-amino acid or carboxylic acid (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF. Allow to pre-activate for 5-10 minutes.

-

Drain the DMF from the resin.

-

Add the activated amino acid solution to the resin.

-

Add DIEA (6 eq) and agitate at room temperature.

-

Monitor the reaction progress after 2 hours using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amine), continue agitation or consider applying the "Difficult Coupling" conditions.

-

Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 4: Cleavage from Resin

Rationale: The final step is the cleavage of the synthesized molecule from the solid support. The cleavage cocktail must be chosen based on the resin linker and the protecting groups on the side chains of the coupled building blocks (e.g., amino acids).

Materials:

-

Fully elaborated resin

-

TFA

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Diethyl ether, cold

Procedure (for standard acid-labile linkers like Wang or Rink Amide):

-

Wash the final resin with DCM (3x) and dry it partially under a stream of nitrogen.

-

Prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% H₂O, 2.5% TIS . TIS acts as a scavenger to trap reactive cations generated during cleavage, protecting sensitive functional groups.

-

Add the cleavage cocktail to the resin (10 mL/g) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate in a clean round-bottom flask.

-

Wash the resin with a small amount of fresh TFA, then with DCM, and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the solid product with cold ether and dry under vacuum.

-

The crude product should be analyzed by HPLC and mass spectrometry and purified accordingly.

References

- Solid-Phase Synthesis and Combinatorial Chemistry: A comprehensive overview of the principles and techniques. Source: MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/solid-phase-synthesis/solid-phase-peptide-synthesis]

- 2-Chlorotrityl Chloride Resin: Technical specifications and application notes for using this acid-labile resin. Source: Iris Biotech GmbH. [URL: https://www.iris-biotech.de/en/products/resins-linkers/resins-for-spos/polystyrene-resins/chloro-resins/rl-1003-2-chlorotrityl-chloride-resin-100-200-mesh-1.html]

- Coupling Reagents for SPPS: A detailed guide on the mechanisms and applications of various coupling reagents. Source: CEM Corporation. [URL: https://cem.com/en/coupling-reagents-for-spps]

- Kaiser Test Protocol: A standard protocol for the qualitative detection of free primary amines in solid-phase synthesis. Source: MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/kaiser-test]

Troubleshooting & Optimization

scale-up issues in the production of (3R,4R)-3-amino-4-methyl-1-Boc-piperidine

This guide serves as a specialized Technical Support Center for the scale-up production of (3R,4R)-3-amino-4-methyl-1-Boc-piperidine . It is designed for process chemists and engineers encountering specific bottlenecks in stereocontrol, regioselectivity, and purification.

Status: Operational Role: Senior Application Scientist Topic: Scale-Up Troubleshooting & Optimization

Executive Summary: The Scaffold Challenge

The (3R,4R)-3-amino-4-methylpiperidine core is a privileged scaffold in medicinal chemistry (most notably in JAK inhibitors like Tofacitinib). The production of the 1-Boc protected variant presents three distinct scale-up hurdles:

-

Stereochemistry: Establishing the cis-(3,4)-relationship during pyridine hydrogenation.

-

Regioselectivity: Selectively Boc-protecting the secondary amine (N1) in the presence of a more nucleophilic primary amine (N3).

-

Optical Purity: Efficiently resolving the (3R,4R) enantiomer from the racemic cis-mixture.

Module 1: Hydrogenation & Stereocontrol

Goal: Convert 3-amino-4-methylpyridine to cis-3-amino-4-methylpiperidine.

FAQ: Troubleshooting Hydrogenation

Q: We are observing high levels of the trans-isomer (3R,4S / 3S,4R) in our crude hydrogenation mixture. How do we maximize the cis-isomer? A: The cis-isomer is the kinetic product formed via syn-addition of hydrogen to the pyridine ring. To maximize cis-selectivity (>9:1 ratio):

-

Catalyst Selection: Switch from Palladium (Pd/C) to Rhodium (Rh/C) or Platinum (PtO2) . Pd/C often facilitates ring isomerization, leading to the thermodynamic trans-product.

-

Solvent System: Use an acidic medium (e.g., 5% AcOH in water or 1M HCl ). Protonation of the pyridine nitrogen prevents catalyst poisoning and anchors the molecule, often improving facial selectivity.

-

Temperature: Keep temperatures moderate (40–60°C). High temperatures (>80°C) promote equilibration to the trans-isomer.

Q: The reaction stalls at 80% conversion on a 1 kg scale. Why? A: This is likely due to catalyst poisoning by the free amine product.

-

Diagnosis: The generated secondary amine binds strongly to the metal surface.

-

Fix: Ensure the reaction is run in sufficient acid (1.1–2.0 equivalents relative to the pyridine) to keep the amine protonated as the ammonium salt.

Protocol: High-Fidelity cis-Hydrogenation (Scale-Down Model)

-

Charge: 5 wt% Rh/C (50% water wet) and 3-amino-4-methylpyridine in an autoclave.

-

Solvent: Water with 1.1 eq. Acetic Acid.[1]

-

Conditions: Pressurize to 5 bar (75 psi) H2; heat to 50°C.

-

Workup: Filter catalyst while warm (prevents salt precipitation). Basify filtrate with NaOH to extract the free diamine.

Module 2: Regioselectivity (The "Protection Puzzle")

Goal: Synthesize the 1-Boc derivative without protecting the primary 3-amino group.

The "Transient Protection" Strategy

Direct reaction of 3-amino-4-methylpiperidine with Boc anhydride will preferentially protect the primary amine (N3) or yield the di-Boc product. To target N1 exclusively on a large scale, use benzaldehyde as a transient protecting group for N3.

Visualization: Selective N1-Boc Protection Workflow

Caption: Logical flow for achieving N1-selectivity via transient Schiff base protection of the N3-amine.

FAQ: Handling the Protection Steps

Q: The benzaldehyde imine oil is thick and hard to stir. Can we skip isolation? A: Yes. This sequence is best performed telescoped (one-pot) .

-

Reflux diamine + benzaldehyde (1.0 eq) in Toluene/Heptane with a Dean-Stark trap to remove water.

-

Cool to 20°C. Add Boc2O (1.1 eq).

-

Once N1-Boc is formed, add aqueous citric acid or dilute HCl directly to the reactor to hydrolyze the imine.

-

Wash the organic layer (removes benzaldehyde) and adjust pH of the aqueous layer to isolate the product.

Module 3: Resolution & Optical Purity

Goal: Isolate the (3R,4R) enantiomer from the racemic cis-1-Boc-3-amino-4-methylpiperidine.

The DTTA Resolution System

The industry standard for resolving this scaffold is Di-p-toluoyl-L-tartaric acid (L-DTTA) .

Data Table: Resolution Parameters

| Parameter | Recommendation | Impact on Scale-Up |

| Resolving Agent | L-DTTA (0.5 - 1.0 eq) | Forms a stable diastereomeric salt with the (3R,4R) isomer. |

| Solvent | Methanol / Water (9:1 to 4:1) | Critical. Too much water dissolves the salt; too much MeOH lowers ee. |

| Temperature | Heat to reflux, cool slowly to 20°C | Rapid cooling traps the wrong enantiomer (kinetic entrapment). |

| Expected Yield | 30-40% (theoretical max 50%) | Recycle the mother liquor to racemize and re-process if cost is critical. |

FAQ: Resolution Troubleshooting

Q: We are getting 85% ee, but we need >98%. Should we recrystallize? A: Yes. Do not attempt to push the initial resolution to >99% ee at the expense of massive yield loss.

-

Protocol: Take the 85% ee salt. Reslurry in refluxing MeOH (5 volumes) for 1 hour, then cool to room temperature. This "swish" purification often boosts ee to >99% by dissolving surface impurities without fully dissolving the bulk crystal.

Q: The salt filtration is extremely slow (gelatinous). A: This indicates polymorph issues or solvent entrapment .

-

Fix: Use a "temperature cycling" protocol. Heat the slurry to near-reflux and cool it down 2-3 times before the final filtration. This Ostwald ripening promotes the growth of larger, more filterable crystals.

Module 4: Process Safety (Scale-Up Critical)

Hydrogenation Hazards

When scaling the hydrogenation of 3-amino-4-methylpyridine from 10g to 1kg+:

-

Exotherm: The reaction is highly exothermic. Calculate the adiabatic temperature rise ($ \Delta T_{ad} $). Ensure the cooling jacket can handle the heat release rate at the max hydrogen uptake rate.

-

Gas Uptake: Hydrogen uptake will be rapid initially. Use a mass flow controller to limit H2 addition if the cooling capacity is maxed out.

Visualization: Safety Logic for Hydrogenation

Caption: Automated safety interlock logic for controlling exothermic hydrogenation events.

References

-

Pfizer Tofacitinib Process Development

- Reference: Ragan, J. A., et al. "Process Development of the JAK Inhibitor CP-690,550." Organic Process Research & Development, 2010, 14(6), 1417–1422. (Describes the resolution of the methylamino analog, highly applicable here).

-

Source:

-

Pyridine Hydrogenation Stereocontrol

- Reference: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines.

-

Source:

-

Selective Protection of Polyamines

- Reference: "Selective protection of primary amines in the presence of secondary amines." Greene's Protective Groups in Organic Synthesis.

-

Source:

Sources

Technical Support Center: Stability of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate